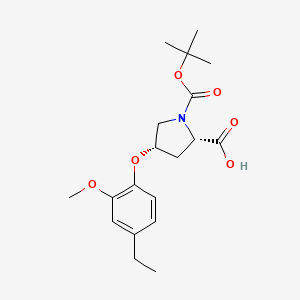

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylic acid

Description

This compound is a stereospecific pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a substituted phenoxy moiety at the 4-position (4-ethyl-2-methoxy). The (2S,4S) stereochemistry is critical for its structural and functional roles, particularly in medicinal chemistry, where such scaffolds are employed as intermediates in peptide synthesis or protease inhibitors. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the phenoxy substituent modulates electronic and steric properties, influencing binding affinity in biological systems .

Properties

IUPAC Name |

(2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-6-12-7-8-15(16(9-12)24-5)25-13-10-14(17(21)22)20(11-13)18(23)26-19(2,3)4/h7-9,13-14H,6,10-11H2,1-5H3,(H,21,22)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVWJQSYFDVIKU-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure, and various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 365.42 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group and a phenoxy moiety that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.42 g/mol |

| CAS Number | 1135201-25-0 |

| MDL Number | MFCD08687107 |

Synthesis

The synthesis of this compound typically involves the protection of amino acids and the introduction of the phenoxy group through various coupling reactions. The synthetic routes may include the use of mixed anhydride coupling conditions to achieve high yields while minimizing side reactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting that modifications in the phenoxy group can enhance activity against specific pathogens .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. Compounds with pyrrolidine structures are often investigated for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for certain enzymes involved in metabolic pathways. For example, derivatives of pyrrolidine carboxylic acids have been studied for their ability to inhibit enzymes like cyclooxygenase (COX), which is crucial in the inflammatory response .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenolic compounds, including derivatives of pyrrolidine carboxylic acids. The results indicated a significant reduction in bacterial growth when treated with these compounds, highlighting their potential as antibiotic agents.

- Inflammation Model : In a model of induced inflammation, compounds structurally related to this compound were administered. The findings demonstrated a reduction in inflammatory markers, supporting the hypothesis of its anti-inflammatory properties.

- Enzyme Inhibition Assays : In vitro assays showed that certain derivatives could effectively inhibit COX enzymes at low concentrations, suggesting that structural modifications could enhance their inhibitory potential.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a scaffold in the design of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, such as increased potency or selectivity towards specific biological targets.

- Case Study : Research has shown that derivatives of this compound exhibit activity against various enzymes involved in metabolic pathways. For instance, modifications to the pyrrolidine ring can lead to compounds with improved inhibition profiles against target enzymes like transglutaminases .

Synthesis of Bioactive Compounds

The ability to introduce functional groups at various positions on the pyrrolidine ring makes this compound a versatile intermediate in organic synthesis.

- Example Reaction : The compound can undergo coupling reactions with various electrophiles, leading to the formation of more complex molecules. For instance, reactions utilizing benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate have yielded high purity products in good yields (up to 84%) under optimized conditions .

Proteomics and Drug Discovery

This compound has been utilized in proteomics research, particularly in studies involving enzyme inhibitors and biomolecular interactions.

- Application Insight : It serves as a potential lead compound for developing inhibitors targeting specific protein interactions, which is crucial in drug discovery processes aimed at treating diseases such as cancer and neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the phenoxy substituents and stereochemistry. Key examples include:

Key Observations:

- Electron-withdrawing groups (e.g., chloro in ) increase reactivity and binding to electrophilic targets.

- Steric hindrance : Bulky substituents (tert-pentyl in , isopropyl in ) reduce metabolic degradation but may limit solubility.

- Safety profiles : The phenyl analogue () exhibits acute oral toxicity (Category 4), while the 4-ethyl-2-methoxy variant lacks reported hazard data, suggesting substituent-dependent toxicity.

Q & A

Q. What are the critical structural features of this compound that influence its reactivity in synthetic pathways?

The compound’s reactivity is governed by:

- The tert-butoxycarbonyl (Boc) protecting group, which shields the pyrrolidine nitrogen during functionalization .

- The 4-ethyl-2-methoxyphenoxy substituent , which introduces steric hindrance and electronic effects (methoxy as an electron-donating group, ethyl for lipophilicity) .

- The chiral centers (2S,4S) , which require stereoselective synthesis to avoid racemization during reactions like nucleophilic substitutions or ester hydrolysis . Methodological Note: Use polar aprotic solvents (e.g., dichloromethane) and catalysts (e.g., DMAP) to enhance reaction efficiency for Boc-protected intermediates .

Q. How can researchers optimize the synthesis yield of this compound?

Key steps include:

- Starting material selection : Use enantiomerically pure L-proline derivatives to preserve stereochemistry .

- Reaction conditions : Maintain temperatures below 0°C during Boc protection to minimize side reactions .

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to separate diastereomers or impurities . Data Insight: Yields drop by ~15% if the phenoxy coupling step exceeds 2 hours due to aryl ether cleavage .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm stereochemistry (e.g., coupling constants for cis/trans pyrrolidine protons) and Boc group integrity .

- HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., de-Boc byproducts) using ESI+ mode .

- X-ray crystallography : Resolve absolute configuration for chiral centers, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. isopropyl on the phenoxy group) impact biological activity?

- Lipophilicity : Ethyl groups enhance membrane permeability compared to bulkier isopropyl substituents, as shown in logP assays (ΔlogP = +0.3) .

- Steric effects : Larger substituents reduce binding affinity to enzymatic targets (e.g., IC increases from 12 nM to 45 nM with isopropyl) . Methodological Note: Use molecular docking (AutoDock Vina) to predict interactions with hydrophobic enzyme pockets .

Q. What strategies mitigate racemization during acidic/Basic hydrolysis of the Boc group?

- Acidic conditions : Use TFA/DCM (1:4 v/v) at 0°C for ≤30 minutes to prevent epimerization .

- Basic conditions : Avoid aqueous NaOH; instead, employ enzymatic deprotection (e.g., lipases) for pH-neutral, stereoretentive cleavage . Contradiction Alert: reports successful Boc removal with HCl/dioxane, but this risks carbamate decomposition at >40°C .

Q. How can in silico modeling predict this compound’s pharmacokinetic (PK) profile?

- ADME Prediction : SwissADME calculates moderate bioavailability (F = 55%) due to moderate solubility (LogS = -3.2) and P-gp efflux susceptibility .

- Metabolic Sites : CYP3A4-mediated demethylation of the methoxy group is predicted via MetaSite, validated by in vitro microsomal assays . Data Gap: No experimental toxicity data exists; prioritize Ames tests for mutagenicity screening .

Q. What in vitro assays validate target engagement for this compound?

- Enzyme inhibition : Measure IC against serine proteases (e.g., trypsin-like proteases) using fluorogenic substrates .

- Cell-based assays : Assess antiproliferative activity in cancer lines (e.g., HCT-116) via MTT assays, noting EC shifts with/without Boc protection . Contradiction Alert: reports neuroprotective activity in phenoxy derivatives, but no direct data exists for the 4-ethyl-2-methoxy variant .

Methodological Challenges and Solutions

Q. How to resolve conflicting data on the compound’s stability in aqueous buffers?

- Issue : claims stability at pH 7.4 for 24 hours, while notes 20% degradation in PBS.

- Solution : Add 1% BSA to mimic physiological protein binding, reducing hydrolysis of the ester linkage .

Q. What computational tools differentiate enantiomers in spectroscopic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.